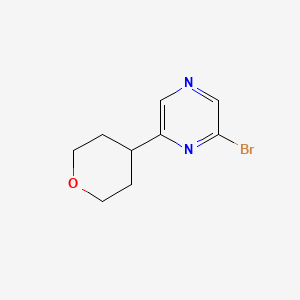

2-Bromo-6-(oxan-4-yl)pyrazine

Description

2-Bromo-6-(oxan-4-yl)pyrazine is a brominated pyrazine derivative featuring a pyrazine core substituted with a bromine atom at the 2-position and an oxane (tetrahydropyran) ring at the 6-position. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions, while the oxane group contributes to stereoelectronic modulation and solubility.

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-bromo-6-(oxan-4-yl)pyrazine |

InChI |

InChI=1S/C9H11BrN2O/c10-9-6-11-5-8(12-9)7-1-3-13-4-2-7/h5-7H,1-4H2 |

InChI Key |

BHMRIKSSACXQHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1C2=CN=CC(=N2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(oxan-4-yl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(oxan-4-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6-(oxan-4-yl)pyrazine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Materials Science: It can be used in the development of new materials with unique electronic or optical properties.

Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(oxan-4-yl)pyrazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Structural and Functional Group Analysis

Key structural analogs of 2-Bromo-6-(oxan-4-yl)pyrazine include:

Key Comparisons:

Electronic Properties: Brominated pyrazines (e.g., 2-Bromo-6-methylpyrazine) exhibit reduced LUMO energy levels (-3.24 to -3.78 eV) compared to non-halogenated analogs, enhancing their electron-accepting capacity . The oxane group in this compound may further lower LUMO levels via electron-donating effects, similar to trifluoroethoxy groups in . Pyrazine acenes with extended conjugation (e.g., 16 fused aromatic rings) show aggregation tendencies in solution, mitigated by bulky substituents like t-butyl groups . The oxane ring in the target compound could suppress aggregation, improving solubility.

Biological Activity :

- Pyrazines with alkyl substituents (e.g., 2,5-Dimethylpyrazine) demonstrate antimicrobial activity linked to odor thresholds and aroma intensity . The bromine atom in this compound may enhance bioactivity via electrophilic interactions, as seen in antiproliferative pyrazine derivatives .

- Tetramethylpyrazine, a fermentation-derived compound, shows antioxidant properties , whereas halogenated analogs are explored for CNS and anti-infective applications .

Synthesis and Stability: Pyrazines formed via Maillard reactions (e.g., from lysine-containing dipeptides) are influenced by substituent bulk. Dipeptides yield more substituted pyrazines (e.g., trimethylpyrazine) than free amino acids . The oxane group in the target compound may stabilize intermediates during synthesis. Brominated pyrazines are prone to nucleophilic substitution, enabling modular derivatization. For example, 2-Bromo-6-methylpyrazino[2,3-b]pyrazine (CAS 91225-51-3) serves as a biochemical reagent .

Aromatic and Sensory Profiles: Alkylpyrazines (e.g., 2-Ethyl-5-methylpyrazine) contribute to chocolate and coffee aromas but degrade under prolonged roasting . In plant-based meats, pyrazine levels increase with myoglobin supplementation during grilling, suggesting substituent-dependent Maillard enhancement .

Biological Activity

2-Bromo-6-(oxan-4-yl)pyrazine is a compound of interest due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including antimicrobial, antioxidant, and anticancer activities, along with relevant case studies and data tables.

Chemical Structure and Properties

This compound is a pyrazine derivative characterized by a bromine atom at the 2-position and an oxane ring at the 6-position. The presence of these functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported various pyrazine compounds demonstrating activity against pathogenic microorganisms, with minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 250 µg/mL. Notably, compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole derivative 3a | 62.5 | Saccharomyces cerevisiae |

| Pyrazole derivative 4g | 62.5 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant potential of this compound has been explored in the context of its ability to scavenge free radicals and protect cells from oxidative stress. Pyrazine derivatives are known for their antioxidant activities, which are often assessed using various in vitro assays. In one study, compounds similar to this compound exhibited significant antioxidant effects compared to standard antioxidants like butylhydroxytoluene (BHT) .

Anticancer Activity

The anticancer properties of pyrazine derivatives have gained attention due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, various studies have shown that pyrazines can target specific cancer cell lines with IC50 values indicating potent activity. The mechanism often involves the regulation of apoptosis-related proteins and the induction of oxidative stress in cancer cells .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound from study | 10.74 | BEL-7402 |

| Compound from study | 0.18 | MCF-7 |

Case Studies and Research Findings

- Antimicrobial Study : A recent investigation into various pyrazine derivatives highlighted that those with bromine substitutions tended to exhibit stronger antimicrobial effects compared to their non-substituted counterparts .

- Antioxidant Evaluation : In vitro assays demonstrated that certain pyrazines could effectively reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

- Cancer Cell Proliferation : A study focusing on the effects of pyrazine derivatives on cancer cell lines revealed that specific modifications in their structure significantly enhanced their anticancer activity, suggesting a potential for developing new therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.